REACTION_CXSMILES
|
[CH:1]1([Mg]Br)[CH2:3][CH2:2]1.[Li+].[Cl-].COC([C:17]1[C:22]([C:23]([C:25]2[C:26]([CH:31](OC)[C:32]3[CH:37]=[CH:36]C=CC=3)=NC=NC=2)=[O:24])=[CH:21][N:20]=[CH:19][N:18]=1)C1C=CC=CC=1.C1C[O:43][CH2:42]C1>[Cl-].[Cl-].[Zn+2]>[CH3:42][O:43][C:32]1[CH:31]=[CH:26][C:25]([C:23]([OH:24])([C:22]2[CH:17]=[N:18][CH:19]=[N:20][CH:21]=2)[CH:1]2[CH2:3][CH2:2]2)=[CH:36][CH:37]=1 |f:1.2,5.6.7|
|
Name
|
18
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=CC=C1)C1=NC=NC=C1C(=O)C=1C(=NC=NC1)C(C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
before being washed with sat. NH4Cl
|
Type
|
ADDITION
|
Details
|
The organic layer was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3
|
Type
|
CUSTOM
|
Details
|
before being dried
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown gum, which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in toluene
|
Type
|
ADDITION
|
Details
|
poured over a plug of silica gel (20 g)
|
Type
|
WASH
|
Details
|
The plug was washed with hexane-EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The eluants were evaporated to a yellow oil that
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 374 mg | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |